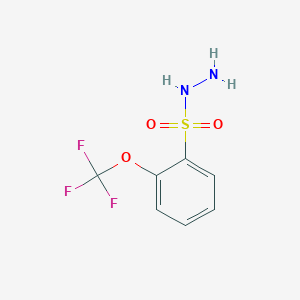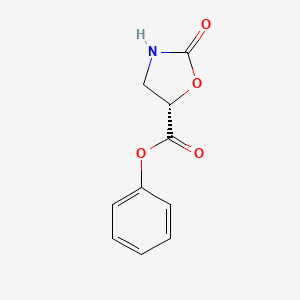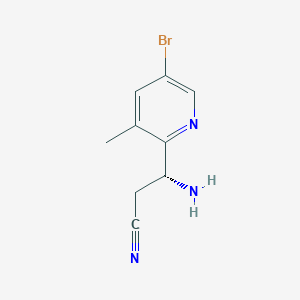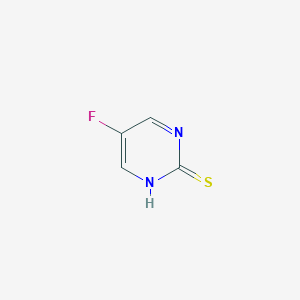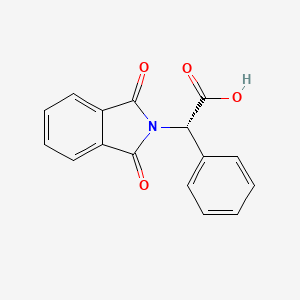
(S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by its unique structure, which includes a phthalimide moiety and a phenylacetic acid group. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid typically involves the reaction of phthalic anhydride with L-phenylalanine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions usually involve heating the reactants in the presence of a suitable solvent, such as acetic acid or toluene, and may require the use of a catalyst to improve the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the phthalimide moiety to amines or other reduced forms.
Substitution: The phenylacetic acid group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2), while nitration typically involves nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
(S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The phenylacetic acid group can also participate in binding interactions, contributing to the overall biological effect of the compound.
類似化合物との比較
Similar Compounds
®-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid: The enantiomer of the compound, which may have different biological activities.
Phthalimide derivatives: Compounds with similar structures that include the phthalimide moiety.
Phenylacetic acid derivatives: Compounds that share the phenylacetic acid group.
Uniqueness
(S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid is unique due to its chiral nature and the presence of both the phthalimide and phenylacetic acid groups. This combination of structural features allows it to interact with a wide range of molecular targets and makes it a valuable compound in various fields of research.
特性
分子式 |
C16H11NO4 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC名 |
(2S)-2-(1,3-dioxoisoindol-2-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C16H11NO4/c18-14-11-8-4-5-9-12(11)15(19)17(14)13(16(20)21)10-6-2-1-3-7-10/h1-9,13H,(H,20,21)/t13-/m0/s1 |
InChIキー |
SYEYVZOVGXYKBL-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


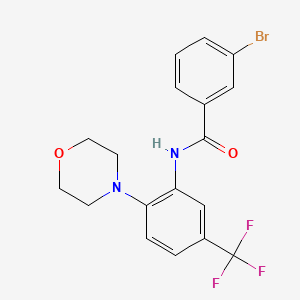
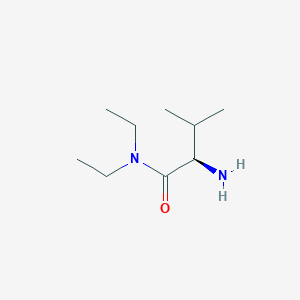
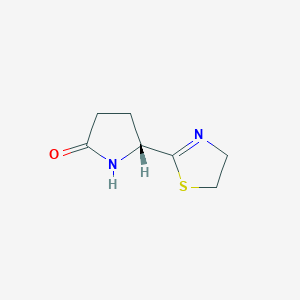
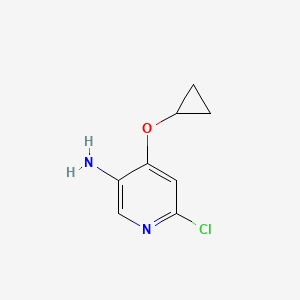

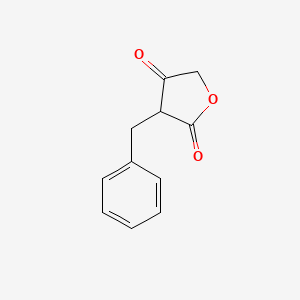
![7,8-Dihydro-1H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione 6,6-dioxide](/img/structure/B12967618.png)
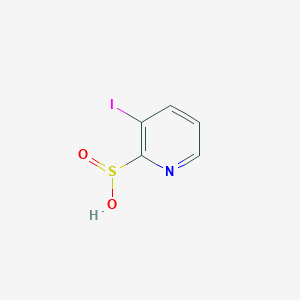
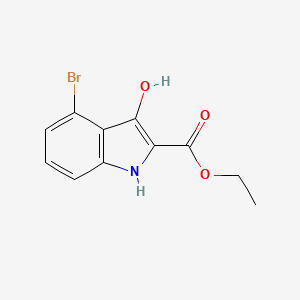
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
